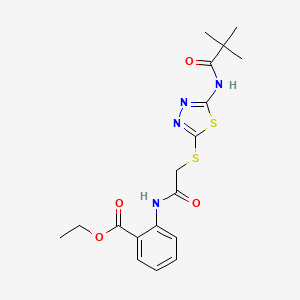![molecular formula C17H17BrN4O B2581987 8-氧-6,6-二甲基-4H,5H,6H,7H,8H,9H-[1,2,4]三唑并[3,2-b]喹唑啉-9-(4-溴苯基) CAS No. 459422-07-2](/img/structure/B2581987.png)
8-氧-6,6-二甲基-4H,5H,6H,7H,8H,9H-[1,2,4]三唑并[3,2-b]喹唑啉-9-(4-溴苯基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-bromophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazolinone core
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with diverse chemical properties .
Biology
Biologically, the compound has shown promise in various pharmacological studies. It exhibits a range of activities, including antihypertensive, antihistaminic, analgesic, anti-inflammatory, anticancer, antitumor, and anti-HIV properties .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its diverse pharmacological activities make it a candidate for the development of new drugs targeting various diseases and conditions .
Industry
Industrially, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable in the production of specialty chemicals and advanced materials .
作用机制
Target of Action
Similar compounds have been known to target various enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
It is synthesized through a three-component reaction involving aldehydes, dimedone, and 3-amino-1,2,4-triazole . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ function.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Similar compounds have been known to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .
生化分析
Biochemical Properties
The biochemical properties of 9-(4-bromophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one are largely determined by its triazole nucleus . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities
Cellular Effects
Given the known properties of similar triazole compounds, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-bromophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves a multi-component reaction. One common method involves the reaction of aldehydes, dimedone, and 3-amino-1,2,4-triazole in the presence of acetic acid as both the solvent and catalyst. The reaction is carried out at 60°C, resulting in high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound can be achieved through similar multi-component reactions, often utilizing environmentally benign protocols. The use of deep eutectic solvents, such as a mixture of glucose, pregabalin, and urea, has been explored to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially yielding reduced analogs with different pharmacological properties.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
相似化合物的比较
Similar Compounds
1,2,4-Triazoloquinazolinone Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Benzimidazoquinazolinone Derivatives: These compounds also feature a fused heterocyclic system and exhibit similar pharmacological activities.
Uniqueness
The presence of the bromophenyl group and dimethyl substituents differentiates it from other similar compounds and contributes to its unique pharmacological profile .
属性
IUPAC Name |
9-(4-bromophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O/c1-17(2)7-12-14(13(23)8-17)15(10-3-5-11(18)6-4-10)22-16(21-12)19-9-20-22/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUNBXYBUMMNBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)Br)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-{3-[ethyl(phenyl)amino]propyl}piperidine-4-carboxamide](/img/structure/B2581905.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2581908.png)
![2-Amino-5-[(dimethylamino)methyl]pyridine](/img/structure/B2581909.png)
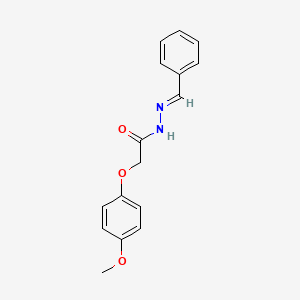
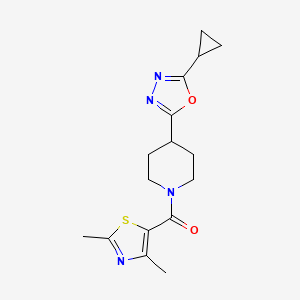
![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581914.png)
![N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2581918.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2581919.png)
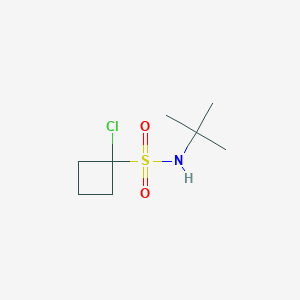
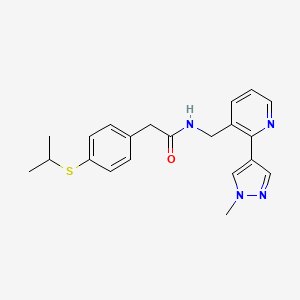
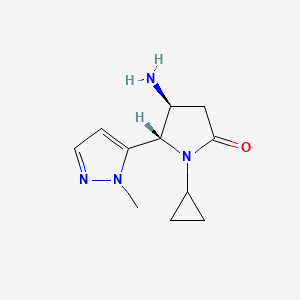
![2-{[4-(4-Benzylpiperazino)-3-nitrophenyl]methylene}malononitrile](/img/structure/B2581926.png)
